Cas no 585-95-5 (progoitrin)
progoitrin structure
Product Name:progoitrin
CAS-Nr.:585-95-5
MF:C11H19NO10S2
MW:389.399261713028
CID:948753
PubChem ID:12309644
Update Time:2025-04-19
progoitrin Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- progoitrin
- PROGOITRIN, POTASSIUM SALT
- (R)-2-Hydroxy-3-butenyl glucosinolate
- 1-S-[(1E,3R)-3-hydroxy-N-(sulfonatooxy)pent-4-enimidoyl]-1-thio-beta-D-glucopyranose
- 2(R)-Hydroxy-3-butenyl glucosinolate
- beta-D-Glucopyranose, 1-thio-, 1-((3R)-3-hydroxy-N-(sulfooxy)-4-pentenimidate
- beta-D-Glucopyranose, 1-thio-, 1-(3-hydroxy-N-(sulfooxy)-4-pentenimidate), (R)-
- Glucopyranose, 1-thio-, 1-((R)-3-hydroxy-4-pentenohydroximate) NO-(hydrogen sulfate), beta-D-
- Glucorapiferin
- Epiprogoitrin
- 1-Thio-b-D-glucopyranose 1-[3-hydroxy-N-(sulfooxy)-4-pentenimidate], 9CI
- (2S)-2-Hydroxy-3-butenyl-glucosinolate
- 2(S)-2-Hydroxy-3-butenyl glucosinolate
- 2(R)-2-Hydroxy 3-butenyl glucosinolate
- (S)-2-hydroxy-but-3-enyl-glucosinolate
- 2(R)-2-hydroxy-3-butenyl glucosinolate
- 2(S)-Hydroxy 3-butenylglucosinolate potassium salt
- Glucorapiferin potassium salt
- (2S)-2-hydroxy-3-butenyl glucosinolate
- 2(R)-Hydroxy 3-butenylglucosinolate potassium salt
- (R)-PROGOITRIN
- C11H19NO10S2
- NS00094463
- [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (3R)-3-hydroxy-N-sulfooxypent-4-enimidothioate
- 1-S-[3-Hydroxy-N-(sulfooxy)pent-4-enimidoyl]-1-thiohexopyranose
- epi-Progoitrin
- Progoitrin ((2R)-Hydroxybut-3-enyl-GS)
- 585-95-5
- 1-S-[(3R)-3-hydroxy-N-(sulfooxy)pent-4-enimidoyl]-1-thio-beta-D-glucopyranose
- Q27288480
- [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] (3R)-3-hydroxy-N-sulfooxy-pent-4-enimidothioate
- .BETA.-D-GLUCOPYRANOSE, 1-THIO-, 1-((3R)-3-HYDROXY-N-(SULFOOXY)-4-PENTENIMIDATE)
- CHEBI:79352
- DTXSID20974057
- S27T66W417
- UNII-S27T66W417
- 2-hydroxy-3-butenyl glucosinolate;PRO
- C08425
-
- Inchi: 1S/C11H19NO10S2/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20)/t5-,6+,8+,9-,10+,11-/m0/s1
- InChI-Schlüssel: MYHSVHWQEVDFQT-ILPXZUKPSA-N
- Lächelt: S(C(C[C@H](C=C)O)=NOS(=O)(=O)O)[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O
Berechnete Eigenschaften
- Genaue Masse: 389.045037
- Monoisotopenmasse: 389.045037
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 6
- Anzahl der Akzeptoren für Wasserstoffbindungen: 12
- Schwere Atomanzahl: 24
- Anzahl drehbarer Bindungen: 8
- Komplexität: 548
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 220
- XLogP3: -1.9
Experimentelle Eigenschaften
- Dichte: 1.798
- Brechungsindex: 1.65
- PSA: 220.02000
- LogP: -1.32980
progoitrin Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N10348-5mg |
Progoitrin |
585-95-5 | 5mg |
¥6800 | 2024-07-20 | ||
| MedChemExpress | HY-N10348-10mg |
Progoitrin |
585-95-5 | ≥98.0% | 10mg |
¥11000 | 2023-08-31 | |
| MedChemExpress | HY-N10348-1mg |
Progoitrin |
585-95-5 | 98.12% | 1mg |
¥2720 | 2025-04-16 | |
| TargetMol Chemicals | TN6798-10 mg |
Progoitrin |
585-95-5 | 98.26% | 10mg |
¥ 3,040 | 2023-07-10 | |
| TargetMol Chemicals | TN6798-1 mL * 10 mM (in DMSO) |
Progoitrin |
585-95-5 | 98.26% | 1 mL * 10 mM (in DMSO) |
¥ 2130 | 2023-09-15 | |
| TargetMol Chemicals | TN6798-10mg |
Progoitrin |
585-95-5 | 98.26% | 10mg |
¥ 2960 | 2024-07-19 | |
| Ambeed | A1499481-1mg |
((((R)-3-Hydroxy-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)thio)pent-4-en-1-ylidene)amino)oxy)sulfonic acid |
585-95-5 | 98% | 1mg |
$102.0 | 2024-04-18 | |
| Ambeed | A1499481-5mg |
((((R)-3-Hydroxy-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)thio)pent-4-en-1-ylidene)amino)oxy)sulfonic acid |
585-95-5 | 98% | 5mg |
$244.0 | 2024-04-18 | |
| Ambeed | A1499481-10mg |
((((R)-3-Hydroxy-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)thio)pent-4-en-1-ylidene)amino)oxy)sulfonic acid |
585-95-5 | 98% | 10mg |
$365.0 | 2024-04-18 | |
| Ambeed | A1499481-25mg |
((((R)-3-Hydroxy-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)thio)pent-4-en-1-ylidene)amino)oxy)sulfonic acid |
585-95-5 | 98% | 25mg |
$605.0 | 2024-04-18 |
progoitrin Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:585-95-5)progoitrin
Bestellnummer:A1033623
Bestandsstatus:in Stock
Menge:5mg/10mg/25mg/50mg
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Thursday, 29 August 2024 16:52
Preis ($):220.0/328.0/544.0/790.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
(CAS:585-95-5)Progoitrin
Bestellnummer:LE16613
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 20 June 2025 12:14
Preis ($):discuss personally
Email:18501500038@163.com
progoitrin Verwandte Literatur
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
585-95-5 (progoitrin) Verwandte Produkte
- 3952-98-5(Sinigrin)
- 64550-88-5(Sinigrin Monohydrate)
- 21973-56-8(b-D-Glucopyranose, 1-thio-,1-[5-(methylthio)-N-(sulfooxy)pentanimidate])
- 21087-77-4((2S)-2-hydroxy-3-butenyl glucosinolate)
- 21087-74-1((2S)-2-hydroxy-3-butenyl glucosinolate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)